molecular formula C14H17N B14667365 2,4,5,6,8-Pentamethylquinoline CAS No. 50519-33-0

2,4,5,6,8-Pentamethylquinoline

Cat. No.: B14667365
CAS No.: 50519-33-0
M. Wt: 199.29 g/mol
InChI Key: AXTCFZADVBLMAW-UHFFFAOYSA-N
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Description

2,4,5,6,8-Pentamethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,8-Pentamethylquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline with β-ketoesters under acidic conditions to form quinoline derivatives . The methylation of these derivatives can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6,8-Pentamethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2,4,5,6,8-Pentamethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,6,8-Pentamethylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA, inhibiting DNA synthesis and causing oxidative stress, which leads to cell death. This mechanism is particularly relevant in its potential anticancer activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different pharmacological properties.

    2,4,6-Trimethylquinoline: A derivative with fewer methyl groups, affecting its chemical reactivity and applications.

Uniqueness: 2,4,5,6,8-Pentamethylquinoline is unique due to the presence of five methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.

Properties

CAS No.

50519-33-0

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2,4,5,6,8-pentamethylquinoline

InChI

InChI=1S/C14H17N/c1-8-6-10(3)14-13(12(8)5)9(2)7-11(4)15-14/h6-7H,1-5H3

InChI Key

AXTCFZADVBLMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)C

Origin of Product

United States

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